4-{5-[(3-bromobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzamide
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Overview
Description
4-(5-{[(3-BROMOPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a complex organic compound that features a tetrazole ring, a bromophenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-{[(3-BROMOPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and nitriles.
Introduction of the Bromophenyl Group: This step often involves the use of bromophenyl derivatives and coupling reactions such as Suzuki-Miyaura coupling.
Attachment of the Benzamide Moiety: The final step involves the formation of the benzamide group through amidation reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions can target the nitro groups if present in derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted phenyl derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science: It can be incorporated into polymers to enhance their properties.
Biology and Medicine:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent.
Cancer Research: It is being investigated for its anticancer properties due to its ability to inhibit certain enzymes.
Industry:
Pharmaceuticals: Used in the synthesis of various drugs.
Mechanism of Action
The mechanism of action of 4-(5-{[(3-BROMOPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Signal Transduction Pathways: It can interfere with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
4-Bromophenyl Methyl Sulfone: Shares the bromophenyl group but lacks the tetrazole and benzamide moieties.
1-(4-Bromophenyl)-2-(1H-tetrazol-5-yl)ethanone: Contains both the bromophenyl and tetrazole groups but differs in the overall structure.
Uniqueness:
Structural Complexity: The combination of the tetrazole ring, bromophenyl group, and benzamide moiety makes it unique.
Properties
Molecular Formula |
C15H12BrN5OS |
---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
4-[5-[(3-bromophenyl)methylsulfanyl]tetrazol-1-yl]benzamide |
InChI |
InChI=1S/C15H12BrN5OS/c16-12-3-1-2-10(8-12)9-23-15-18-19-20-21(15)13-6-4-11(5-7-13)14(17)22/h1-8H,9H2,(H2,17,22) |
InChI Key |
DAAXOVHLVPLKDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSC2=NN=NN2C3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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